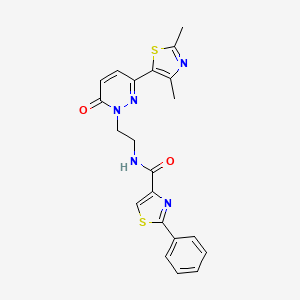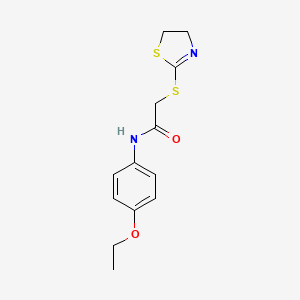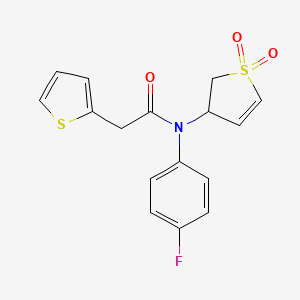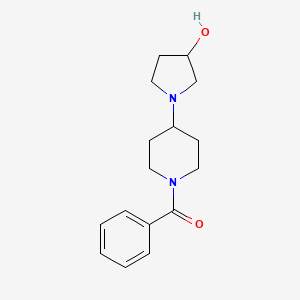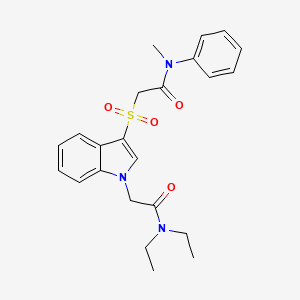
2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide”, also known as “N,N-diethyl-2-(3-{[methyl(phenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)acetamide”.
Anticancer Research
This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The indole moiety is known for its anticancer properties, and the sulfonamide group enhances its bioavailability and stability . Research has indicated that derivatives of this compound can induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy .
Antiviral Applications
Indole derivatives, including this compound, have been studied for their antiviral properties. They have shown efficacy against a range of viruses by inhibiting viral replication and entry into host cells . The compound’s structure allows it to interact with viral proteins, potentially leading to the development of new antiviral drugs .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. The sulfonamide group is known for its antibacterial properties, and when combined with the indole structure, it enhances the compound’s effectiveness . This makes it a valuable candidate for developing new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory Effects
Research has shown that this compound can act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and enzymes . Its ability to modulate the immune response makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s . Its ability to inhibit oxidative stress and reduce neuronal cell death makes it a promising candidate for developing treatments that can slow down or prevent the progression of these diseases .
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, including proteases and kinases, which are involved in numerous biological processes . By targeting these enzymes, the compound can potentially be used to develop drugs for a variety of conditions, including cancer, viral infections, and metabolic disorders .
Antioxidant Activity
The compound has shown antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress . This activity is beneficial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as cardiovascular diseases and certain types of cancer .
Drug Delivery Systems
Due to its chemical structure, this compound can be used in the development of drug delivery systems. Its ability to form stable complexes with other molecules makes it suitable for delivering drugs to specific targets within the body, enhancing the efficacy and reducing the side effects of therapeutic agents .
Propriétés
IUPAC Name |
N,N-diethyl-2-[3-[2-(N-methylanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-4-25(5-2)22(27)16-26-15-21(19-13-9-10-14-20(19)26)31(29,30)17-23(28)24(3)18-11-7-6-8-12-18/h6-15H,4-5,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDQMJOXWSAYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

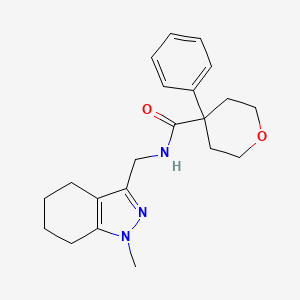
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2727665.png)
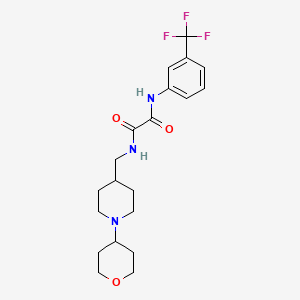
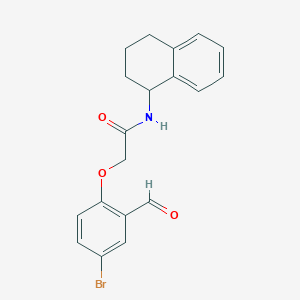
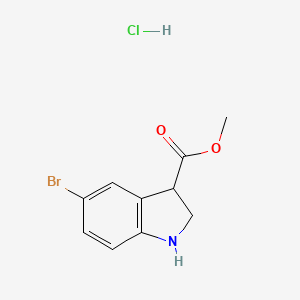
![N-[cyano(2-fluorophenyl)methyl]-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B2727671.png)
![3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727672.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2727675.png)
![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone oxime](/img/structure/B2727676.png)
